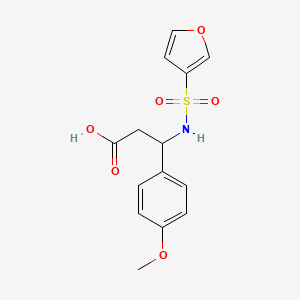![molecular formula C13H13NO5S B7412131 4-[2-(Furan-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7412131.png)
4-[2-(Furan-3-ylsulfonylamino)ethyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Furan-3-ylsulfonylamino)ethyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a furan ring through a sulfonylaminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Furan-3-ylsulfonylamino)ethyl]benzoic acid typically involves multiple steps:
Formation of the Furan-3-ylsulfonylamino Intermediate: This step involves the reaction of furan-3-sulfonyl chloride with an appropriate amine to form the furan-3-ylsulfonylamino intermediate.
Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative through an amide bond formation reaction, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Furan-3-ylsulfonylamino)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
4-[2-(Furan-3-ylsulfonylamino)ethyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(Furan-3-ylsulfonylamino)ethyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfonylamino group can interact with active sites of enzymes, while the benzoic acid moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Furan-2-ylsulfonylamino)ethyl]benzoic acid
- 4-[2-(Thiophene-3-ylsulfonylamino)ethyl]benzoic acid
- 4-[2-(Pyrrole-3-ylsulfonylamino)ethyl]benzoic acid
Uniqueness
4-[2-(Furan-3-ylsulfonylamino)ethyl]benzoic acid is unique due to the specific positioning of the furan ring and the sulfonylaminoethyl chain, which can influence its reactivity and binding properties. The furan ring provides aromatic stability, while the sulfonylamino group offers versatility in forming various derivatives.
Properties
IUPAC Name |
4-[2-(furan-3-ylsulfonylamino)ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c15-13(16)11-3-1-10(2-4-11)5-7-14-20(17,18)12-6-8-19-9-12/h1-4,6,8-9,14H,5,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNCTZZQCUPWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=COC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-(5-methyl-1,2,4-oxadiazol-3-yl)methanone](/img/structure/B7412048.png)
![[4-(2-Methoxyethyl)piperazin-1-yl]-(5-methyl-1,2,4-oxadiazol-3-yl)methanone](/img/structure/B7412062.png)
![N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-3-ethylmorpholine-4-carboxamide](/img/structure/B7412068.png)
![2-(furan-3-ylsulfonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B7412092.png)
![2-[(Furan-3-ylsulfonylamino)methyl]-3-pyridin-2-ylpropanoic acid](/img/structure/B7412103.png)

![2-[2-[[(2,4-Dimethylpyrazol-3-yl)sulfonylamino]methyl]phenyl]acetic acid](/img/structure/B7412117.png)


![5-[2-(2-Methylpropoxy)pyridin-3-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B7412132.png)
![4-[2-(3-Cyano-1,2,4-triazol-1-yl)ethylsulfamoyl]-3-fluorobenzoic acid](/img/structure/B7412134.png)
![1-[(2-Ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B7412137.png)
![3-[Ethyl(furan-3-ylsulfonyl)amino]butanoic acid](/img/structure/B7412142.png)
![6-[2-[(2,4-Dimethylpyrazol-3-yl)sulfonylamino]ethyl]pyridine-2-carboxylic acid](/img/structure/B7412145.png)
